![molecular formula C15H14O2 B8157300 2-[2-(3-methylphenyl)phenyl]acetic Acid](/img/structure/B8157300.png)
2-[2-(3-methylphenyl)phenyl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methylphenyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the third position, attached to another phenyl group through an acetic acid moiety. Phenylacetic acids are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For instance, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process .
化学反応の分析
Types of Reactions
2-[2-(3-methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-[2-(3-carboxyphenyl)phenyl]acetic acid .
科学的研究の応用
2-[2-(3-methylphenyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to plant growth regulators due to its structural similarity to auxins.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(3-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may mimic the action of natural auxins, binding to auxin receptors and influencing plant growth and development . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methylphenylacetic acid: This compound is similar in structure but lacks the additional phenyl group.
Phenylacetone: Another related compound, used in the synthesis of amphetamines.
Uniqueness
2-[2-(3-methylphenyl)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl groups and the presence of a methyl group at the third position make it a versatile compound for various applications .
特性
IUPAC Name |
2-[2-(3-methylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYICGUKPLJDREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
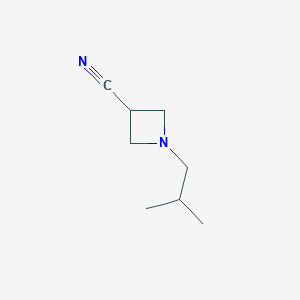
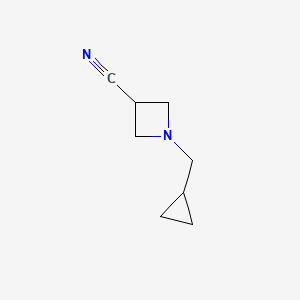
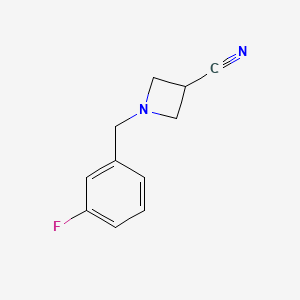
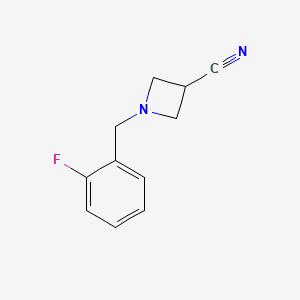
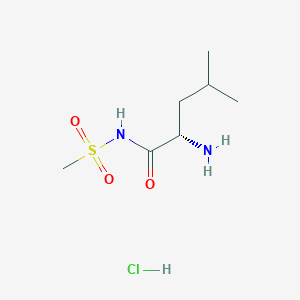
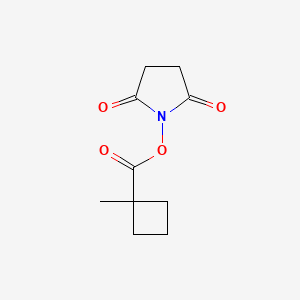
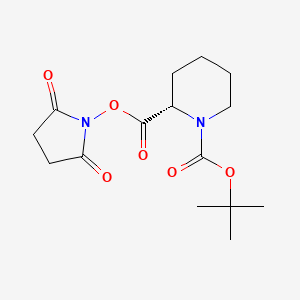
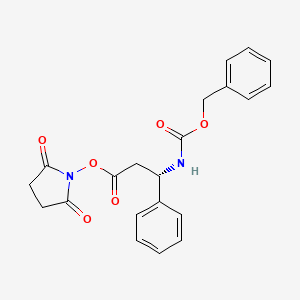
![2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol](/img/structure/B8157293.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157305.png)
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
![3'-Methoxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B8157321.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157328.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
